3-Bromo-5-methoxyimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromine atom and a methoxy group attached to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxyimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives and methoxy-substituted imidazole intermediates. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxyimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-methoxyimidazo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxyimidazo[1,2-a]pyridine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Uniqueness
3-Bromo-5-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the position of the bromine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications compared to its analogs .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-5-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-2-3-6-5-10-8(9)11(6)7/h2-5H,1H3 |
InChI Key |
HBRSRJTZBFXGNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(N21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.